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molecular formula C12H9F3N2S B8399324 2-Methylsulfanyl-4-(4-trifluoromethylphenyl)pyrimidine

2-Methylsulfanyl-4-(4-trifluoromethylphenyl)pyrimidine

Cat. No. B8399324
M. Wt: 270.28 g/mol
InChI Key: TYMBZAFFYUTXMW-UHFFFAOYSA-N
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Patent
US07199239B2

Procedure details

To a suspension of 2-(methylthio)-4-[4-(trifluoromethyl)phenyl]pyrimidine (2.24 g, 8.4 mmol) in methanol (85 mL) and water (85 mL) at 0° C. was added oxone™ (15.25 g, 24.8 mmol). The reaction was stirred at 0° C. for 1 h and then at room temperature for 18 h. The reaction mixture was diluted with water (200 mL) and extracted with chloroform (2×250 mL). The organic solution was dried (Na2SO4) filtered and evaporated to afford the title compound as a white solid (2.235 g).
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS[C:3]1[N:8]=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[CH:6]=[CH:5][N:4]=1.O[O:20][S:21]([O-:23])=O.[K+].[CH3:25]O>O>[CH3:25][S:21]([C:3]1[N:8]=[C:7]([C:9]2[CH:10]=[CH:11][C:12]([C:15]([F:18])([F:16])[F:17])=[CH:13][CH:14]=2)[CH:6]=[CH:5][N:4]=1)(=[O:23])=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
CSC1=NC=CC(=N1)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
85 mL
Type
reactant
Smiles
CO
Name
Quantity
85 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)C1=NC=CC(=N1)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.235 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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